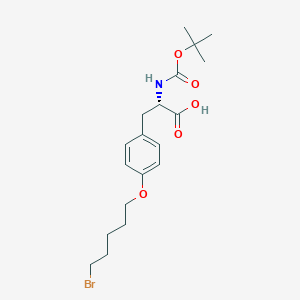
N-Boc-O-(5-bromopentyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-O-(5-bromopentyl)-L-tyrosine is a synthetic derivative of the amino acid tyrosine It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 5-bromopentyl group attached to the oxygen atom of the tyrosine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-(5-bromopentyl)-L-tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation of the Hydroxyl Group: The hydroxyl group of the protected tyrosine is then alkylated with 5-bromopentyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
N-Boc-O-(5-bromopentyl)-L-tyrosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromopentyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are new derivatives of this compound with different substituents replacing the bromine atom.
Deprotection Reactions: The major product is the free amine form of O-(5-bromopentyl)-L-tyrosine.
科学研究应用
N-Boc-O-(5-bromopentyl)-L-tyrosine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics, where the Boc group serves as a temporary protecting group for the amino functionality.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of tyrosine-based inhibitors or modulators of biological pathways.
Bioconjugation: The 5-bromopentyl group allows for further functionalization, making it useful in bioconjugation strategies to attach biomolecules or probes to peptides or proteins.
作用机制
The mechanism of action of N-Boc-O-(5-bromopentyl)-L-tyrosine depends on its specific application. In peptide synthesis, the Boc group protects the amino group during coupling reactions and is later removed to reveal the free amine. In medicinal chemistry, the compound’s biological activity would depend on the nature of the substituents and the target proteins or enzymes it interacts with.
相似化合物的比较
Similar Compounds
N-Boc-L-tyrosine: This compound lacks the 5-bromopentyl group and is commonly used in peptide synthesis.
O-(5-bromopentyl)-L-tyrosine: This compound lacks the Boc protecting group and can be used in different synthetic applications.
Uniqueness
N-Boc-O-(5-bromopentyl)-L-tyrosine is unique due to the presence of both the Boc protecting group and the 5-bromopentyl group. This dual functionality allows for selective reactions at different sites, making it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
分子式 |
C19H28BrNO5 |
|---|---|
分子量 |
430.3 g/mol |
IUPAC 名称 |
(2S)-3-[4-(5-bromopentoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H28BrNO5/c1-19(2,3)26-18(24)21-16(17(22)23)13-14-7-9-15(10-8-14)25-12-6-4-5-11-20/h7-10,16H,4-6,11-13H2,1-3H3,(H,21,24)(H,22,23)/t16-/m0/s1 |
InChI 键 |
FKGBJKBBTRGJQD-INIZCTEOSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCCBr)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCCCCBr)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



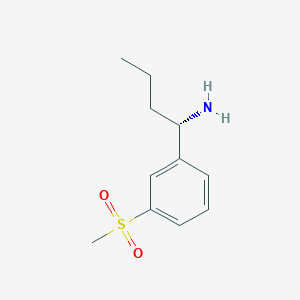
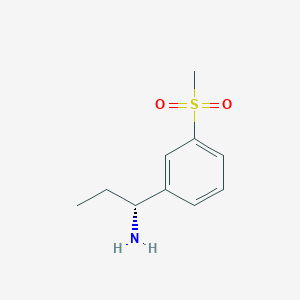
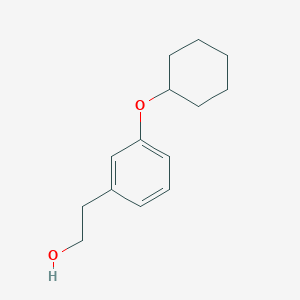
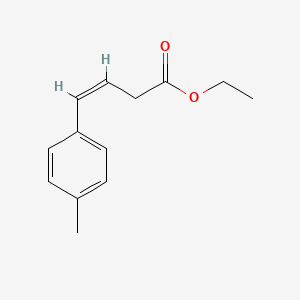
![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
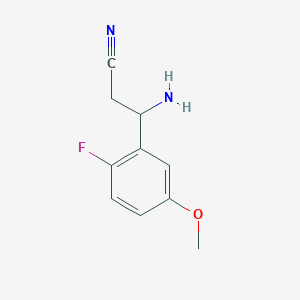
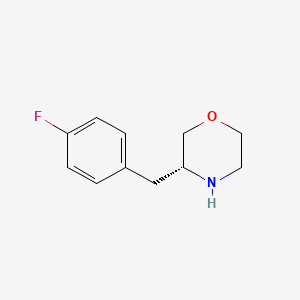

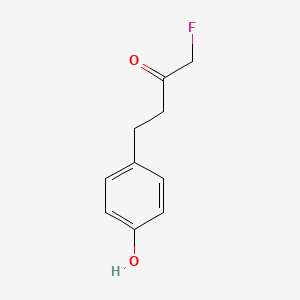
![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)

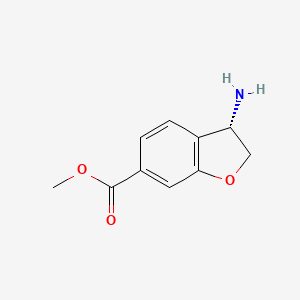
![3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235055.png)
